molecular formula C23H22FN5O2 B2857282 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 922083-03-2

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Katalognummer: B2857282
CAS-Nummer: 922083-03-2
Molekulargewicht: 419.46
InChI-Schlüssel: KCTJRFSCFRVCOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H22FN5O2 and its molecular weight is 419.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory and anticancer effects.

  • Molecular Formula : C22H20FN5O2
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 922010-39-7

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways involved in disease processes. Research indicates that it may interact with cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a COX-II inhibitor. In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory activity against COX-II, with IC50 values ranging from 0.52 μM to 22.25 μM. For example, one derivative showed an IC50 value of 0.52 μM against COX-II, indicating strong selectivity compared to traditional NSAIDs like Celecoxib (IC50 = 0.78 μM) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives exhibited IC50 values as low as 0.39 μM against MCF-7 cells .

Case Study 1: COX-II Inhibition

In a comparative study of several pyrazole derivatives, the compound was noted for its selectivity towards COX-II over COX-I. The study involved administering different concentrations to human cell lines and measuring the resultant inhibition of prostaglandin synthesis. The findings indicated that compounds with similar scaffolds could be optimized for enhanced anti-inflammatory effects while minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound’s efficacy against prostate cancer cells. The researchers treated LNCaP cells with varying concentrations of the compound and observed dose-dependent cytotoxicity. Apoptosis assays revealed that the compound induced programmed cell death through the activation of caspase pathways, further supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
COX-II InhibitionCOX-II0.52
CytotoxicityMCF-70.39
CytotoxicityA5490.74
Apoptosis InductionLNCaP-

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide exhibits promising anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines through mechanisms that may involve the inhibition of specific kinases involved in cell signaling pathways.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects by modulating inflammatory pathways. This activity is crucial in developing treatments for chronic inflammatory diseases.

Antimicrobial Effects

Preliminary studies suggest that this compound could exhibit antimicrobial activity against certain pathogens, making it a potential candidate for developing new antimicrobial agents.

Synthesis and Mechanism of Action

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include careful control of reaction conditions such as temperature and pH to optimize yield and purity.

The exact mechanism of action is not fully elucidated but is believed to involve interactions with specific biological targets, particularly kinases that play critical roles in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

In Vitro Studies : Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against human cancer cell lines, suggesting modifications to the structure can enhance potency.

Docking Studies : Computational docking studies indicate that the compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent.

Synthesis and Evaluation : A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives found that structural modifications significantly affected their biological activity, highlighting the importance of chemical structure in drug design.

Eigenschaften

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c1-16-5-4-6-17(11-16)12-21(30)25-9-10-29-22-19(13-27-29)23(31)28(15-26-22)14-18-7-2-3-8-20(18)24/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTJRFSCFRVCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.